1-(2-Isocyano-ethyl)-4-methyl-piperazine
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Description
1-(2-Isocyano-ethyl)-4-methyl-piperazine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(2-Isocyano-ethyl)-4-methyl-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, which can lead to inhibition or activation of these enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding. Additionally, this compound can activate certain receptors by binding to their ligand-binding domains, triggering downstream signaling cascades. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions play a crucial role in determining the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
1-(2-isocyanoethyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-9-3-4-11-7-5-10(2)6-8-11/h3-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQXPJISCHJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374787 |
Source
|
Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602267-60-7 |
Source
|
Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.